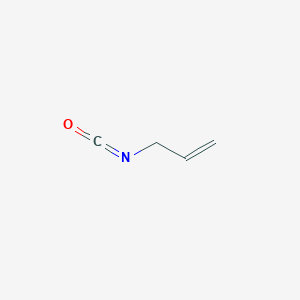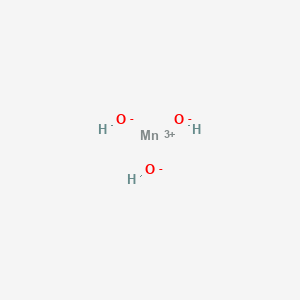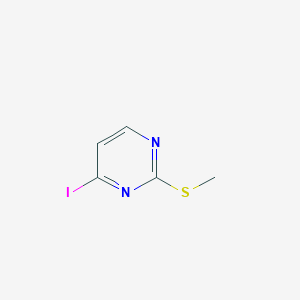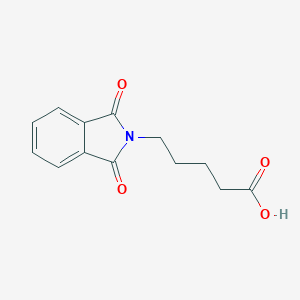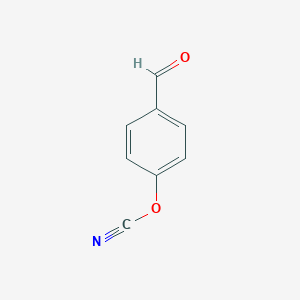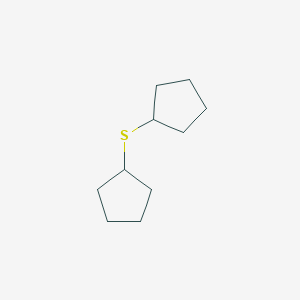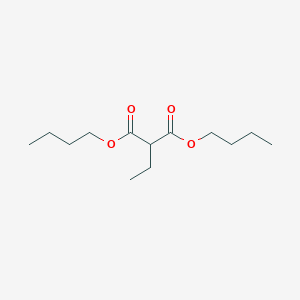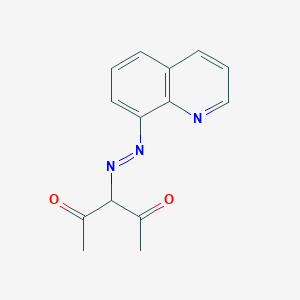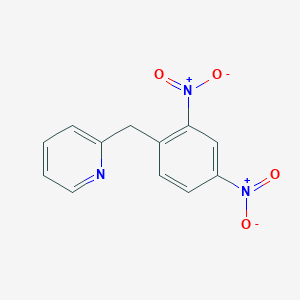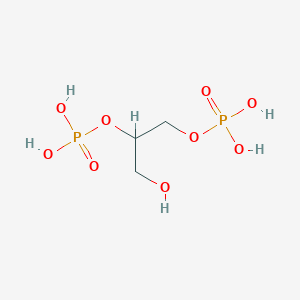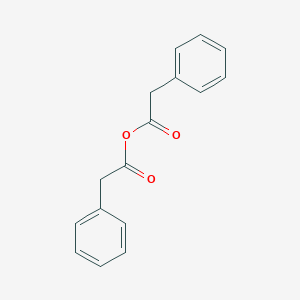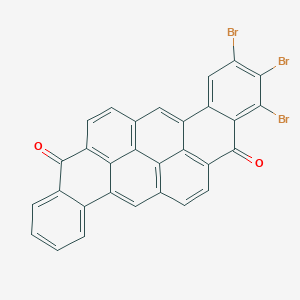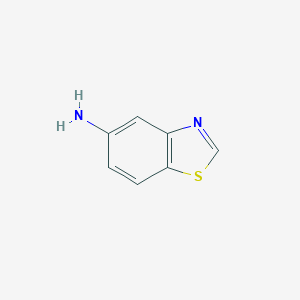![molecular formula C9H19O3P B072647 1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane CAS No. 1473-63-8](/img/structure/B72647.png)
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane, commonly known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PPO is a phosphorus-containing compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
PPO has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of PPO is in the synthesis of phosphorus-containing polymers, which have a wide range of industrial applications. PPO has also been used in the synthesis of phosphorus-containing surfactants, which have potential applications in the field of biomedicine. Additionally, PPO has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of polymers.
Mechanism Of Action
The mechanism of action of PPO is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. PPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness and respiratory failure.
Biochemical And Physiological Effects
The biochemical and physiological effects of PPO are complex and varied. PPO has been shown to have a range of effects on the body, including the inhibition of acetylcholinesterase, the induction of oxidative stress, and the activation of certain signaling pathways. These effects can lead to a range of physiological responses, including muscle weakness, respiratory failure, and cell death.
Advantages And Limitations For Lab Experiments
PPO has several advantages for use in lab experiments, including its high purity and stability. However, PPO also has several limitations, including its toxicity and potential for environmental contamination. Researchers must take careful precautions when handling PPO to ensure the safety of both themselves and the environment.
Future Directions
There are several potential future directions for research on PPO. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential applications of PPO in the field of biomedicine, particularly in the development of new drugs and therapies. Finally, there is a need for further research on the mechanism of action of PPO, which will help to inform future studies on its potential applications.
Synthesis Methods
PPO can be synthesized through various methods, including the reaction of propylene oxide with phosphorus trichloride, followed by the reaction of the resulting compound with allyl alcohol. Another method involves the reaction of propylene oxide with phosphorus oxychloride, followed by the reaction of the resulting compound with allyl alcohol. The synthesis of PPO is a complex process that requires careful manipulation of the reaction conditions to obtain a high yield of the desired compound.
properties
CAS RN |
1473-63-8 |
|---|---|
Product Name |
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane |
Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[prop-2-enyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h6H,3-5,7-9H2,1-2H3 |
InChI Key |
OOXBRJQYWGFNJB-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CC=C)OCCC |
Canonical SMILES |
CCCOP(=O)(CC=C)OCCC |
synonyms |
Allylphosphonic acid dipropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



